Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy-
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Overview
Description
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core with a diethylaminoethyl group and three methoxy groups attached to the benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-(diethylamino)ethyl)-2,3,4-trimethoxyaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the diethylaminoethyl and methoxy groups.
N-(2-(Diethylamino)ethyl)benzenesulfonamide: Lacks the methoxy groups.
N-(2-(Diethylamino)ethyl)-2-fluoranyl-benzenesulfonamide: Contains a fluorine atom instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is unique due to the presence of three methoxy groups, which enhance its chemical reactivity and biological activity. These groups also contribute to its selectivity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
103595-46-6 |
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Molecular Formula |
C15H26N2O5S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O5S/c1-6-17(7-2)11-10-16-23(18,19)13-9-8-12(20-3)14(21-4)15(13)22-5/h8-9,16H,6-7,10-11H2,1-5H3 |
InChI Key |
CZKTZKCTDWOZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origin of Product |
United States |
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